molecular formula C23H23N5O3 B496353 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Katalognummer: B496353
Molekulargewicht: 417.5g/mol
InChI-Schlüssel: DKZSQMVBGWORRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Wirkmechanismus

The mechanism of action of 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
  • 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide stands out due to its unique combination of an oxadiazole ring with a benzyloxy-naphthyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C23H23N5O3

Molekulargewicht

417.5g/mol

IUPAC-Name

4-amino-N-[2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C23H23N5O3/c24-22-21(27-31-28-22)23(29)26-13-12-25-14-19-18-9-5-4-8-17(18)10-11-20(19)30-15-16-6-2-1-3-7-16/h1-11,25H,12-15H2,(H2,24,28)(H,26,29)

InChI-Schlüssel

DKZSQMVBGWORRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCNC(=O)C4=NON=C4N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCNC(=O)C4=NON=C4N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.